Cyanomethanesulfonyl Chloride: A Comprehensive Technical Guide for the Research Professional
Cyanomethanesulfonyl Chloride: A Comprehensive Technical Guide for the Research Professional
Introduction
Cyanomethanesulfonyl chloride (CAS No. 27869-04-1) is a bifunctional reagent of significant interest in medicinal chemistry and drug development.[1] Its unique molecular architecture, incorporating both a reactive sulfonyl chloride moiety and a nitrile group, presents a versatile platform for the synthesis of novel sulfonamides and other complex molecular scaffolds.[1] The sulfonyl chloride group serves as a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of amines, alcohols, and other nucleophiles. Simultaneously, the cyano group offers a handle for further chemical transformations, making it a valuable building block in the design of targeted therapeutics and functionalized materials.
This technical guide provides a comprehensive overview of the known physical properties of cyanomethanesulfonyl chloride, alongside detailed, field-proven experimental protocols for the determination of its key physical characteristics. This dual approach of presenting established data while empowering researchers with the methodology to elucidate further properties is designed to facilitate its effective and safe application in the laboratory.
Molecular and Computed Properties
A foundational understanding of a reagent begins with its fundamental molecular and computed properties. These values, summarized in Table 1, provide insights into the molecule's size, polarity, and potential behavior in various chemical environments.
| Property | Value | Source |
| Molecular Formula | C₂H₂ClNO₂S | [2] |
| Molecular Weight | 139.56 g/mol | [2] |
| Canonical SMILES | C(C#N)S(=O)(=O)Cl | [2] |
| InChI Key | QSOXEHOYDPAXTG-UHFFFAOYSA-N | [3] |
| XLogP3-AA | -0.6 | [2] |
| Topological Polar Surface Area | 66.3 Ų | [2] |
| Complexity | 179 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 1 | [2] |
Table 1: Molecular and Computed Properties of Cyanomethanesulfonyl Chloride.
Experimentally Determined and Predicted Physical Properties
| Property | Value | Remarks | Source |
| Physical Form | Solid | - | [3] |
| Boiling Point | 74-75 °C | at 0.06 Torr | [4] |
| Density | 1.597 ± 0.06 g/cm³ | Predicted | [4] |
Table 2: Known Physical Properties of Cyanomethanesulfonyl Chloride.
Experimental Protocols for Physical Property Determination
To address the current gaps in the experimental data for cyanomethanesulfonyl chloride, this section provides detailed, self-validating protocols for the determination of its key physical properties. These methodologies are grounded in established principles of physical organic chemistry and are designed to be readily implemented in a standard research laboratory.
Melting Point Determination: Capillary Method
The melting point is a critical indicator of purity. For a reactive solid like cyanomethanesulfonyl chloride, the capillary method offers a straightforward and material-sparing approach.
Principle: A small, powdered sample is heated in a sealed capillary tube, and the temperature range over which it melts is observed. A sharp melting range is indicative of high purity.
Experimental Protocol:
-
Sample Preparation: Ensure the cyanomethanesulfonyl chloride sample is finely powdered and completely dry. Moisture can depress the melting point and broaden the range.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[5]
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Heating Profile:
-
If the approximate melting point is unknown, perform a rapid heating to get a preliminary range.[5]
-
For an accurate determination, heat at a rate of approximately 10-20 °C/minute until the temperature is about 20 °C below the expected melting point.[5]
-
Reduce the heating rate to 1-2 °C/minute to allow for thermal equilibrium between the sample and the thermometer.[5]
-
-
Observation and Recording:
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Record the temperature at which the last solid particle melts (the clear point).
-
The melting point is reported as a range from the onset to the clear point.[6]
-
Causality Behind Experimental Choices: The slow heating rate near the melting point is crucial for ensuring that the temperature reading accurately reflects the temperature of the sample, providing a sharp and reproducible melting range.[5] Packing the sample tightly prevents it from shrinking away from the capillary wall, which could lead to inaccurate readings.[5]
Caption: Workflow for Melting Point Determination.
Solubility Profile Determination
Understanding the solubility of cyanomethanesulfonyl chloride in various solvents is essential for reaction setup, purification, and storage. Given its reactivity, especially towards protic solvents, a systematic approach is necessary.
Principle: A known amount of solute is added to a known volume of solvent, and the mixture is agitated until equilibrium is reached. The concentration of the dissolved solute is then determined.
Experimental Protocol (for a range of organic solvents):
-
Solvent Selection: Choose a range of anhydrous solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetonitrile, THF).
-
Thermodynamic (Equilibrium) Solubility:
-
Add an excess of solid cyanomethanesulfonyl chloride to a known volume of the chosen solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Carefully filter the saturated solution through a syringe filter (PTFE) to remove any undissolved solid.
-
Dilute an aliquot of the filtrate with a suitable solvent and analyze by a calibrated analytical method (e.g., HPLC-UV) to determine the concentration.[7]
-
-
Kinetic Solubility:
-
Prepare a concentrated stock solution of cyanomethanesulfonyl chloride in an aprotic solvent where it is highly soluble (e.g., DMSO).
-
Add small aliquots of this stock solution to the test solvent and observe for the formation of a precipitate. Turbidimetric analysis can be used for high-throughput screening.[7]
-
Causality Behind Experimental Choices: The thermodynamic method provides the true equilibrium solubility, which is a fundamental physical constant.[7] The kinetic method is often used in drug discovery for a rapid assessment of solubility under non-equilibrium conditions, which can be relevant for certain applications.[7] Using anhydrous solvents is critical to prevent hydrolysis of the sulfonyl chloride.
Caption: Methodologies for Solubility Determination.
Spectroscopic Characterization
While specific spectra for cyanomethanesulfonyl chloride are not widely published, its structure can be confirmed and its purity assessed using standard spectroscopic techniques. The following provides an overview of the expected spectral features based on analogous compounds.
-
¹H NMR: A singlet would be expected for the methylene (-CH₂-) protons. The chemical shift of this singlet would be significantly downfield due to the strong electron-withdrawing effects of both the sulfonyl chloride and the nitrile groups.
-
¹³C NMR: Three signals would be anticipated: one for the nitrile carbon (-C≡N), one for the methylene carbon (-CH₂-), and a third for the sulfonyl carbon.
-
IR Spectroscopy: Characteristic strong absorption bands would be expected for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group (typically in the regions of 1375-1350 cm⁻¹ and 1180-1160 cm⁻¹, respectively). A sharp, medium-intensity band for the C≡N stretch would also be present (around 2260-2240 cm⁻¹).
Handling, Storage, and Safety
Cyanomethanesulfonyl chloride is a reactive compound and should be handled with appropriate precautions.
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Moisture Sensitivity: Sulfonyl chlorides are susceptible to hydrolysis. Handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and glassware.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.[3] Refrigeration is recommended for long-term storage.[3]
-
Hazard Statements:
-
Precautionary Statements:
Conclusion
Cyanomethanesulfonyl chloride is a valuable reagent with significant potential in synthetic chemistry. While a complete experimental dataset of its physical properties is yet to be established in the public domain, this guide provides the currently available information and, more importantly, equips the research professional with robust methodologies to fully characterize this compound. By combining the known data with the detailed experimental protocols provided, researchers can confidently and safely integrate cyanomethanesulfonyl chloride into their synthetic workflows, paving the way for new discoveries in drug development and materials science.
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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What are the applications of Cyanomethanesulfonyl chloride? - Knowledge. [Link]
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Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor - ResearchGate. [Link]
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Determination of Melting Points According to Pharmacopeia - thinkSRS.com. [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. [Link]
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